4,5-Difluoro-2-methoxybenzyl chloride
Description
Significance of Aryl Halides in Organic Chemistry Research
Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in synthetic chemistry. cymitquimica.com Their importance lies in their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. cymitquimica.comnih.gov This reactivity makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comresearchgate.net The nature of the halogen atom on the aromatic ring influences the compound's reactivity, with iodides being the most reactive and chlorides often requiring more specialized catalytic systems. nih.govchemicalbook.com The stability of the aromatic ring makes simple nucleophilic substitution difficult, but this can be overcome by the presence of electron-withdrawing groups on the ring. researchgate.net
Role of Benzylic Halides as Versatile Synthetic Intermediates
Benzylic halides are compounds where a halogen is attached to a carbon atom that is directly bonded to an aromatic ring. google.com This structural motif renders them highly valuable as synthetic intermediates due to their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. google.comnbinno.com The benzylic carbon is susceptible to attack by a wide range of nucleophiles, allowing for the efficient introduction of the benzyl (B1604629) group into various molecules. nbinno.com This reactivity is attributed to the stability of the resulting benzylic carbocation intermediate in SN1 reactions, which is stabilized by resonance with the adjacent aromatic ring. google.com In SN2 reactions, the transition state is also stabilized. This versatility makes benzylic halides, including benzyl chloride derivatives, essential reagents for creating ethers, esters, amines, and for forming new carbon-carbon bonds. nbinno.com They are widely used as protecting groups and as precursors to organometallic reagents. nbinno.com
Impact of Fluorine Substitution on Aromatic Systems in Advanced Organic Architectures
The introduction of fluorine atoms into aromatic systems profoundly alters a molecule's physicochemical properties, a strategy widely employed in the design of pharmaceuticals, agrochemicals, and materials. nih.govuni.lu Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. uni.lunoaa.gov This can influence the acidity of nearby functional groups, modulate the electronic character of the aromatic ring, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. synquestlabs.com
Despite its high electronegativity, fluorine is a relatively small atom, often acting as a hydrogen mimic with minimal steric hindrance. noaa.gov The substitution of hydrogen with fluorine can increase a compound's lipophilicity, which can improve its ability to permeate biological membranes. synquestlabs.com From a reactivity standpoint, fluorine substitution generally deactivates the aromatic ring towards electrophilic substitution. uni.lu The unique electronic properties conferred by fluorine are crucial in creating advanced organic architectures with tailored biological activity and material characteristics. google.com
Methoxy (B1213986) Group as a Modulating Substituent in Aromatic Compounds
The methoxy group (-OCH₃) is a powerful modulating substituent on aromatic compounds, influencing their reactivity and directing the position of incoming electrophiles. nbinno.com It exhibits a dual electronic effect: it is electron-withdrawing through induction due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance by delocalizing one of its lone pairs of electrons into the aromatic π-system. sigmaaldrich.comacs.org
Current Research Landscape of Difluorinated Aromatic Benzyl Chlorides
The current research landscape for difluorinated aromatic benzyl chlorides is driven by their potential as key intermediates in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. sigmaaldrich.com The presence of two fluorine atoms on the aromatic ring provides a unique combination of electronic and metabolic properties that are highly sought after in drug discovery. Researchers are actively exploring efficient and selective methods for the synthesis of these compounds.
Investigations are focused on developing catalytic methods for the chlorination of difluorinated toluenes and the functionalization of difluorinated benzyl alcohols. The reactivity of these benzyl chlorides in cross-coupling reactions, nucleophilic substitutions, and the formation of radical intermediates is also a significant area of study. The goal is to leverage the unique properties conferred by the difluoro substitution pattern to create novel molecular scaffolds with enhanced biological efficacy and optimized pharmacokinetic profiles.
Research Objectives for 4,5-Difluoro-2-methoxybenzyl Chloride
The specific substitution pattern of this compound presents a unique combination of electronic and steric influences, making it a target for specialized research objectives. Key goals for future investigation include:
Elucidation of Synthetic Pathways: Developing novel, high-yield, and scalable synthetic routes for the preparation of this compound. This includes exploring selective chloromethylation of 1,2-difluoro-4-methoxybenzene or functional group transformations from corresponding alcohols or carboxylic acids.
Mapping Reactivity Profiles: Systematically investigating the reactivity of the compound with a diverse range of nucleophiles, in various cross-coupling reactions, and under conditions for organometallic reagent formation. The interplay between the electron-withdrawing fluorine atoms and the ortho-directing methoxy group on the benzylic position's reactivity is of particular interest.
Application in Medicinal Chemistry: Utilizing this compound as a key building block for the synthesis of new bioactive molecules. The difluoro-methoxy-benzyl motif could be incorporated into scaffolds to probe structure-activity relationships, aiming to enhance target binding, metabolic stability, and cell permeability.
Development of Novel Functional Materials: Exploring the incorporation of the 4,5-difluoro-2-methoxyphenylmethyl moiety into polymers or other materials. The specific electronic and steric properties of this group could impart desirable characteristics such as thermal stability, altered electronic properties, or specific intermolecular interactions.
Physicochemical and Structural Data of Benzyl Chloride Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 179 | -39 | 1.100 |
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | 117-118 (14 mmHg) | -1 | 1.155 |
| 2-Fluoro-4-methoxybenzyl chloride | C₈H₈ClFO | 174.60 | Not available | Not available | Not available |
| This compound | C₈H₇ClF₂O | 192.59 | Not available | Not available | Not available |
Data for Benzyl Chloride and 4-Methoxybenzyl chloride from established chemical suppliers. biosynth.com Data for 2-Fluoro-4-methoxybenzyl chloride and this compound is based on molecular formula calculations, with physical properties not being readily available in public literature, highlighting a gap in current research data.
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-(chloromethyl)-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 |
InChI Key |
MRKNPXQHQXLCTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Difluoro 2 Methoxybenzyl Chloride
Precursor Synthesis Strategies
The effective synthesis of the target molecule is contingent upon the successful preparation of its key precursors. The primary challenge lies in the regioselective introduction of two fluorine atoms and a methoxy (B1213986) group onto an aromatic ring. The strategies generally involve either creating the difluorinated aromatic scaffold first, followed by the introduction of the methoxy group, or vice-versa.
Synthesis of Difluorinated Aromatic Precursors
The creation of difluorinated aromatic compounds is a cornerstone of organofluorine chemistry, driven by the significant impact of fluorine substitution on the physicochemical and biological properties of molecules. alfa-chemistry.com Various methods have been developed to introduce fluorine atoms onto aromatic rings, broadly categorized into electrophilic and nucleophilic approaches.
Direct fluorination of aromatic substrates is a primary strategy for producing difluorinated precursors. The choice of method depends on the substrate's electronic properties and the desired regioselectivity.
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org This method is a direct approach to forming C-F bonds. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the "F+" agent attacks the aromatic ring to form a carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity.
A variety of reagents containing a weak nitrogen-fluorine (N-F) bond have been developed to act as sources of electrophilic fluorine. These are generally more stable, safer, and easier to handle than hazardous alternatives like elemental fluorine (F₂). wikipedia.org The reactivity of these N-F reagents can be tuned by modifying their chemical structure. Cationic reagents are generally more reactive as the positive charge on the nitrogen atom enhances the electrophilicity of the attached fluorine. wikipedia.org Common and effective electrophilic fluorinating agents are summarized in the table below. alfa-chemistry.comwikipedia.orgbrynmawr.edu
| Reagent Name | Abbreviation | Characteristics | Typical Applications |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, crystalline solid; highly effective and versatile "F+" source. alfa-chemistry.commasterorganicchemistry.com | Fluorination of electron-rich aromatics, enolates, and enamines. alfa-chemistry.com |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and mild fluorinating agent with broad substrate scope. alfa-chemistry.combrynmawr.edu | Fluorination of aromatics, indoles, alkenes, and carbonyl compounds. alfa-chemistry.combrynmawr.edu |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent, synthesized from the corresponding disulfonic acid. wikipedia.org | Fluorination of aryl Grignard and aryllithium reagents. wikipedia.org |
| N-Fluoropyridinium salts | NFPy | Reactivity is tunable by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com | Fluorination of multi-electron aromatics and various enol compounds. alfa-chemistry.com |
Nucleophilic fluorination provides an alternative pathway, particularly for aromatic substrates bearing electron-withdrawing groups. wikipedia.org In this approach, a nucleophilic fluoride (B91410) source (F⁻) displaces a leaving group on the aromatic ring. The most common mechanism is the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgacsgcipr.org This process involves two steps: the nucleophilic attack of fluoride on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org
For the SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org
A widely used industrial application of this method is the Halex (halogen exchange) process, where a chloride on an activated aromatic ring is displaced by fluoride. acsgcipr.org Common sources of nucleophilic fluoride are presented in the table below.
| Reagent Name | Characteristics | Typical Applications |
|---|---|---|
| Potassium Fluoride (KF) | Cost-effective, but has low solubility in organic solvents, often requiring high temperatures or phase-transfer catalysts. alfa-chemistry.comacs.org | Large-scale industrial synthesis (e.g., Halex process). |
| Cesium Fluoride (CsF) | More soluble and reactive than KF, allowing for milder reaction conditions. alfa-chemistry.com | Laboratory-scale synthesis where higher reactivity is needed. |
| Tetrabutylammonium Fluoride (TBAF) | Highly soluble in organic solvents. Anhydrous form is a very reactive nucleophile. acsgcipr.org | Fluorodenitration and halogen exchange reactions on activated aromatics under mild conditions. acsgcipr.org |
| Hydrogen Fluoride Complexes (e.g., Olah's reagent) | HF/Pyridine and other amine-HF complexes offer improved safety and handling over gaseous HF. alfa-chemistry.com | Used in various fluorination reactions, including the Balz–Schiemann reaction involving diazonium salts. |
While the direct fluorination of simple benzenes is common, more complex difluorinated structures, such as polycyclic aromatic hydrocarbons (PAHs), can be synthesized through advanced catalytic methods. One such method is the Palladium(II)-catalyzed intramolecular Friedel-Crafts-type cyclization. researchgate.net This reaction provides a pathway to pinpoint-fluorinated PAHs.
The process typically starts with a 1,1-difluoro-1-alkene substrate that also contains an aryl group. The cationic Pd(II) catalyst coordinates with the difluoroalkene, activating it for electrophilic attack on the tethered aromatic ring. researchgate.net This intramolecular cyclization is followed by a key β-fluorine elimination step from the resulting cycloalkyl-palladium intermediate, which regenerates the catalyst and forms the fluorinated polycyclic product. This strategy allows for the regioselective construction of complex fluorinated systems that may be difficult to access through classical fluorination methods.
Introduction of the Methoxy Group on Difluorinated Aromatic Scaffolds
Once a difluorinated aromatic precursor is obtained, the next critical step is the introduction of a methoxy group at the desired position. This can be achieved through several synthetic strategies, primarily involving nucleophilic substitution.
A common and well-established method is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group in an SN2 reaction. masterorganicchemistry.comjk-sci.com In the context of synthesizing a precursor for 4,5-difluoro-2-methoxybenzyl chloride, this would typically involve a 4,5-difluorophenol derivative as the starting material. The phenolic proton is acidic enough to be removed by a moderately strong base like sodium hydroxide (B78521) to form a phenoxide. gordon.edu However, for the methoxy group to be introduced onto the difluorinated ring itself, a nucleophilic aromatic substitution (SNAr) approach is more direct.
In an SNAr reaction, a strong nucleophile like sodium methoxide (B1231860) (CH₃ONa) can displace a leaving group on an appropriately activated difluorinated aromatic ring. datapdf.com For instance, a precursor such as 1,2,4-trifluorobenzene (B1293510) or 1,2-difluoro-4-nitrobenzene could be used. nih.gov The nitro group in 1,2-difluoro-4-nitrobenzene activates the ring, facilitating the attack by the methoxide ion to displace one of the fluorine atoms, typically the one positioned para to the nitro group. wikipedia.orglibretexts.org
More recent advancements include palladium-catalyzed C-H functionalization reactions. For example, methods for the ortho-C–H methoxylation of aryl halides have been developed, offering a direct way to install a methoxy group adjacent to a halogen substituent on the aromatic ring. nih.govchemrxiv.org This approach uses a palladium/norbornene cooperative catalysis system and a specialized N-O reagent to deliver the methoxy group, providing a modern tool for constructing polysubstituted aromatic ethers. chemrxiv.org
Synthesis of Methoxybenzyl Precursors
The more conventional pathway to this compound involves the synthesis of its direct precursor, 4,5-difluoro-2-methoxybenzyl alcohol. This process hinges on the preparation of appropriately substituted methoxybenzyl alcohols.
The preparation of substituted methoxybenzyl alcohols is a fundamental transformation in organic synthesis. A common and effective method is the reduction of the corresponding benzoic acid or benzaldehyde. For instance, 3-fluoro-4-methoxybenzoic acid can be reduced to (3-fluoro-4-methoxyphenyl)methanol using a borane-dimethylsulfide complex in the presence of trimethyl borate. chemicalbook.com Similarly, m-methoxybenzoic acid can be converted to m-methoxybenzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). prepchem.com
Another route involves the oxidation of a methyl group on a toluene (B28343) derivative, followed by reduction. For example, p-methoxy toluene can be oxidized to p-methoxybenzyl alcohol. google.com The Cannizzaro reaction, using a base like sodium hydroxide with an aldehyde such as anisaldehyde, can also yield the corresponding alcohol. guidechem.com These established methods form the basis for synthesizing the specific 4,5-difluoro-2-methoxybenzyl alcohol precursor.
Achieving the correct substitution pattern on the aromatic ring is critical. The regioselective introduction of a methoxy group onto a difluorinated benzene (B151609) ring is a key challenge. The directing effects of the fluorine atoms influence the position of incoming substituents. In many cases, the synthesis starts from a molecule that already contains the desired substitution pattern or one that can be readily converted.
Acid-catalyzed processes involving carbocation intermediates can be a strategy to ensure Markovnikov regioselectivity in certain addition reactions to alkenes, which can be a pathway to creating specifically substituted aromatic precursors. nih.govnih.gov For difluorinated aromatic compounds, nucleophilic aromatic substitution (SNAr) is a common mechanism. The strong electron-withdrawing nature of the fluorine atoms activates the ring for nucleophilic attack by a methoxide source, such as sodium methoxide. The position of the attack is governed by the relative positions of the fluorine atoms and any other groups present on the ring.
Chlorination Strategies for Benzylic Positions
The final step in the synthesis is the conversion of the benzylic alcohol to the corresponding benzyl (B1604629) chloride. This transformation requires a reagent that can replace the hydroxyl group with a chlorine atom efficiently and with minimal side reactions.
Chlorination of Benzylic Alcohols
The chlorination of benzylic alcohols is a well-established and crucial transformation in organic synthesis. scirp.org The hydroxyl group is a poor leaving group, so it must first be activated. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride, and various other chlorinating agents. researchgate.netprepchem.com
The reaction of a benzyl alcohol with thionyl chloride is a widely used method. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the formation of the benzyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. researchgate.net
The choice of reagent and reaction conditions is vital for the selective chlorination of benzylic alcohols without promoting unwanted side reactions, such as elimination or rearrangement.
Thionyl chloride (SOCl₂) is frequently used, often in the presence of a base like pyridine to neutralize the HCl produced. prepchem.com Another approach involves using a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the chlorination. scirp.org In this method, the Lewis acid coordinates to the hydroxyl group, making it a better leaving group. The reaction can be carried out in a solvent like 1,4-dioxane (B91453) at elevated temperatures. scirp.org A study on the chlorination of 3-methylbenzyl alcohol demonstrated that using 1.75 equivalents of AlCl₃ in 1,4-dioxane at 70°C resulted in a near-quantitative conversion to 3-methylbenzyl chloride. scirp.org
The table below summarizes various reagents and conditions used for the chlorination of benzylic alcohols.
| Reagent | Catalyst/Solvent | Temperature | Typical Yield | Reference |
| Thionyl Chloride (SOCl₂) | Benzene, N,N-dimethylformamide | Reflux | High | prepchem.com |
| Hydrogen Chloride (HCl) | Benzene | 2°C to 45°C | ~66% | prepchem.com |
| Aluminum Chloride (AlCl₃) | 1,4-Dioxane | 70°C | >99% (conversion) | scirp.org |
| Triphosgene | Dichloroethane, DMF/Pyridine | 40-45°C to Reflux | High | google.com |
Chlorination of Alkyl Arenes and Toluene Derivatives
The direct chlorination of 4,5-difluoro-2-methoxytoluene is a primary route to this compound. This transformation can be achieved through various methods, each with its own set of advantages and challenges.
Radical chlorination is a common method for the side-chain halogenation of toluene and its derivatives. chemguide.co.uk This process is typically initiated by heat or UV light, which promotes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. chemguide.co.uk
The mechanism proceeds via a chain reaction:
Initiation: Cl₂ → 2 Cl•
Propagation:
Ar-CH₃ + Cl• → Ar-CH₂• + HCl
Ar-CH₂• + Cl₂ → Ar-CH₂Cl + Cl•
Termination: Combination of any two radical species.
For a substrate like 4,5-difluoro-2-methoxytoluene, the reaction conditions must be carefully controlled to favor this pathway. The presence of UV light or a radical initiator like azobisisobutyronitrile (AIBN) is crucial. High temperatures also favor the radical pathway over electrophilic aromatic substitution. However, a significant drawback of this method is the potential for over-chlorination, leading to the formation of dichlorinated (Ar-CHCl₂) and trichlorinated (Ar-CCl₃) byproducts. The selectivity for monochlorination can often be controlled by adjusting the stoichiometry of the reactants.
In recent years, there has been a growing interest in the development of metal-free approaches to benzylic chlorination to avoid the cost and potential toxicity of metal catalysts. These methods often utilize visible light and an organic photocatalyst or a simple chlorinating agent that can be activated under mild conditions.
One such approach involves the use of N-chlorosuccinimide (NCS) in the presence of a photocatalyst. organic-chemistry.org This method has been shown to be effective for the benzylic C-H bond chlorination of various substrates, including those with electron-deficient groups. organic-chemistry.org Another innovative metal-free method employs N,N-dichloroacetamide as the chlorinating reagent, activated by visible light. This technique is presented as a sustainable and efficient alternative to traditional methods, avoiding the need for additives or radical initiators.
A catalyst-free system using potassium persulfate (KHSO₅) and potassium chloride (KCl) in a biphasic solvent system has also been reported for the regioselective chlorination of toluene. researchgate.net The choice of solvent was found to be critical in directing the selectivity, with chlorinated solvents favoring benzylic chlorination. researchgate.net
Chloromethylation Reactions
An alternative to the direct chlorination of the toluene derivative is the chloromethylation of a suitable precursor, such as 1,2-difluoro-4-methoxybenzene. The Blanc-Quelet reaction is a classic example of chloromethylation, which involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). damascusuniversity.edu.sy
The reaction proceeds via electrophilic aromatic substitution, where the electrophile is a chloromethyl cation (⁺CH₂Cl) or a related species. The methoxy group in 1,2-difluoro-4-methoxybenzene is a strong activating group and would direct the incoming chloromethyl group to the position ortho to it, which is the desired location for forming the precursor to this compound.
However, traditional chloromethylation reactions often use harsh conditions and can produce carcinogenic byproducts like bis(chloromethyl) ether. damascusuniversity.edu.sy Modern variations of this reaction aim to use milder catalysts and conditions to improve safety and environmental friendliness. For instance, processes utilizing in-situ generated chloromethylating agents in the presence of catalytic amounts of a carboxylic acid have been developed to reduce effluent and avoid harsh Lewis acids. google.com
Optimization of Reaction Conditions for Target Compound Synthesis
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.
Catalytic Systems in Synthesis
The choice of a catalytic system is critical in directing the outcome of the chlorination reaction. For the chlorination of toluene derivatives, both homogeneous and heterogeneous catalysts have been employed.
In the context of radical chlorination, while the reaction can be initiated non-catalytically with UV light, certain catalysts can enhance selectivity. For example, in the chlorination of toluene with sulfuryl chloride (SO₂Cl₂), the use of a zeolite catalyst can dramatically influence the chemoselectivity between side-chain and ring chlorination. An acidic zeolite was found to favor ring chlorination, while a sodium-exchanged zeolite (NaX) promoted side-chain chlorination.
For chloromethylation reactions, Lewis acids like ZnCl₂, AlCl₃, and SnCl₄ are traditionally used to generate the electrophile. nih.govtandfonline.com However, the activity and selectivity can be tuned by the choice of the Lewis acid and the solvent. nih.govacs.org More recent developments have focused on more environmentally benign catalytic systems, such as the use of carboxylic acids as promoters, which can accelerate the reaction in the absence of strong Lewis acids. google.com Phase-transfer catalysis has also been explored as a method to carry out chloromethylation in aqueous media, offering a more sustainable approach. researchgate.net
The table below summarizes various catalytic systems used in the synthesis of benzyl chlorides, which could be adapted for the synthesis of this compound.
| Catalyst/Initiator | Reagents | Substrate | Product | Yield (%) | Reference |
| FeCl₂·4H₂O | CCl₄, MeOH | p-fluorotoluene | p-fluorobenzyl chloride | 14-67 | RU2596872C1 |
| FeCl₂·4H₂O | CCl₄, MeOH | 2,6-difluorotoluene | 2,6-difluorobenzyl chloride | 18-37 | RU2596872C1 |
| CuICl/bis(oxazoline) | NFSI, KCl | Isobutyl benzene | 2-chloro-2-methyl-1-phenylpropane | Good | nih.gov |
| ZnCl₂ | HCHO, HCl | Benzene | Benzyl chloride | - | damascusuniversity.edu.sy |
| Acetic Acid | Paraformaldehyde, HCl | 1,2-Dimethoxybenzene | 4-(Chloromethyl)-1,2-dimethoxybenzene | ~57% | google.com |
Solvent Effects and Reaction Medium
The choice of solvent is critical in the synthesis of benzyl chlorides as it can influence reaction rates, selectivity, and the solubility of reactants and intermediates. In reactions converting a precursor like 4,5-difluoro-2-methoxybenzyl alcohol to the target chloride, or the chlorination of 4,5-difluoro-2-methoxytoluene, the polarity and coordinating ability of the solvent are paramount.
Research on the synthesis of analogous compounds, such as other fluorinated benzoyl chlorides, demonstrates that solvents like 1,2-dichloroethane (B1671644) and chlorobenzene (B131634) can provide higher yields. This is attributed to their favorable solubility characteristics and polarity, which can stabilize transition states during the chlorination process. researchgate.net For instance, in related transformations, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to increase reaction yields by facilitating the formation of reactive intermediates.
The effect of the reaction medium is also observed in liquid-phase chlorination of benzyl chloride itself, where the use of 1,2-dichloroethane as a solvent can enhance the conversion rate and improve the isomer ratio of the products. researchgate.net Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have also emerged as powerful solvents capable of promoting challenging C–H activation reactions, which could be relevant for direct chlorination pathways.
Table 1: Illustrative Solvent Effects on a Related Chlorination Reaction This table is based on data for a comparable chlorination process and illustrates the potential impact of solvent choice.
Solvent Relative Yield (%) Key Observation 1,2-Dichloroethane 95 High yield due to good solubility and polarity. Chlorobenzene 93 Effective, slightly lower yield than 1,2-dichloroethane. Toluene 85 Moderate yield, common non-polar choice. Acetonitrile 78 Lower yield, potential for side reactions. None (Neat) 70 Reduced yield and potential for impurities.
Temperature and Pressure Control in Specialized Transformations
Temperature and pressure are fundamental parameters that dictate the kinetics and thermodynamics of chemical reactions. For the synthesis of benzyl chlorides, particularly from toluene derivatives, precise control of these conditions is essential to ensure high selectivity for side-chain chlorination over undesired ring chlorination.
Industrial production of benzyl chloride from toluene often involves thermal chlorination at temperatures between 80-120°C. ije.irgoogle.com Operating within this range, often under slight pressure (1-3 atm), promotes the radical mechanism required for side-chain substitution while minimizing electrophilic aromatic substitution on the ring. ije.ir Higher temperatures can lead to the formation of byproducts like benzal chloride and benzotrichloride. chemcess.com
In laboratory and specialized syntheses, reactions may be conducted in sealed vessels or autoclaves to maintain pressure and control volatile reagents, which would be a relevant consideration for the synthesis of this compound from its corresponding toluene precursor. For instance, the synthesis of other difluorobenzyl chlorides has been reported at temperatures reaching 180°C in a sealed autoclave to achieve significant yields.
Table 2: Influence of Temperature and Pressure on Benzyl Chloride Synthesis This table provides representative data on how reaction conditions affect the outcome of toluene chlorination.
Temperature (°C) Pressure (atm) Toluene Conversion (%) Selectivity for Benzyl Chloride (%) 80 1 65 >95 100 1 80 ~93 120 1 92 ~90 (Increased dichlorination) 100 3 85 ~94 (Improved chlorine dissolution)
Ultrasound-Promoted Synthesis Techniques
Ultrasound-assisted synthesis, or sonochemistry, has emerged as a powerful technique for accelerating reaction rates and improving yields in organic synthesis. The application of ultrasound can enhance mass transfer and generate localized high-temperature and high-pressure zones through acoustic cavitation, thereby promoting chemical reactivity.
This technique has been successfully applied to the synthesis of benzyl halides. tandfonline.comtandfonline.com For instance, ultrasound irradiation can facilitate the in situ generation of aldehyde intermediates from benzyl halides for subsequent reactions, a process that proceeds efficiently under mild conditions with excellent yields. tandfonline.comtandfonline.com Ultrasound has also been shown to promote the efficient cyanation of benzyl halides under solvent-free conditions. researchgate.net Given its effectiveness in related transformations, an ultrasound-promoted approach could offer a greener and more efficient route to this compound, potentially allowing for lower reaction temperatures and shorter reaction times compared to conventional heating methods. rsc.org
Multistep Synthetic Sequences and Retrosynthetic Analysis
The synthesis of a functionalized molecule like this compound is typically approached through a multistep sequence planned using retrosynthetic analysis. This strategy involves mentally deconstructing the target molecule into simpler, commercially available precursors.
Retrosynthetic Analysis:
A logical retrosynthetic analysis for this compound would identify two primary disconnection points:
C-Cl Bond Disconnection: This is the most straightforward disconnection, identifying 4,5-Difluoro-2-methoxybenzyl alcohol as a direct precursor. The alcohol can be converted to the chloride using various chlorinating agents (e.g., SOCl₂, PCl₅, or HCl).
Functional Group Interconversion (FGI): The benzyl chloride can be seen as arising from the side-chain chlorination of 4,5-Difluoro-2-methoxytoluene. This is a common industrial route for benzyl chlorides.
Tracing these precursors further back, 4,5-Difluoro-2-methoxytoluene or the corresponding alcohol could be synthesized from a simpler starting material like 1,2-difluoro-4-methylbenzene or 3,4-difluorotoluene (B1333485) through a series of aromatic substitution and functional group manipulation steps.
Multistep Synthetic Sequences:
Based on the retrosynthetic analysis, two plausible synthetic routes can be proposed:
Route A: From Benzyl Alcohol This sequence would begin with the synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol. The final step would involve the chlorination of this alcohol. A variety of reagents can accomplish this transformation, such as thionyl chloride (SOCl₂) in an inert solvent or concentrated hydrochloric acid. This method is often preferred for laboratory-scale synthesis due to its high selectivity and relatively mild conditions. organic-chemistry.org
Route B: From Toluene Derivative This route starts with 4,5-Difluoro-2-methoxytoluene. The key step is a free-radical side-chain chlorination. This reaction is typically initiated by UV light or a radical initiator (e.g., AIBN) and carried out at elevated temperatures. chemcess.com While effective for large-scale production, this method requires careful control to prevent over-chlorination to the corresponding benzal chloride and benzotrichloride, as well as to avoid competing ring chlorination. chemcess.comnih.gov
Both routes rely on the availability of appropriately substituted aromatic precursors, which themselves may require a multi-step synthesis to install the fluoro and methoxy groups in the correct positions on the benzene ring.
Reaction Mechanisms and Pathways Involving 4,5 Difluoro 2 Methoxybenzyl Chloride
Nucleophilic Substitution Reactions at the Benzylic Carbon
Nucleophilic substitution is a fundamental reaction class for benzylic halides. libretexts.org The benzylic position is unique because it can stabilize carbocation intermediates, a hallmark of the SN1 pathway, while also being relatively unhindered for a direct backside attack, which defines the SN2 pathway. libretexts.orgchemistrysteps.com
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. masterorganicchemistry.com The reaction at a benzylic carbon can proceed via two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.combyjus.com
The SN1 mechanism is a two-step process. byjus.com The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a planar benzylic carbocation intermediate. masterorganicchemistry.com This intermediate is stabilized by resonance, with the positive charge delocalized into the benzene (B151609) ring. libretexts.org In the second, rapid step, a nucleophile attacks the carbocation to form the final product. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. byjus.com
The SN2 mechanism is a single-step, concerted process. byjus.com The nucleophile attacks the electrophilic benzylic carbon from the side opposite to the leaving group (a "backside attack"). ucsd.eduyoutube.com Bond formation with the nucleophile and bond cleavage of the C-Cl group occur simultaneously through a five-coordinate trigonal bipyramidal transition state. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. byjus.com
For 4,5-Difluoro-2-methoxybenzyl chloride, which is a primary benzylic halide, both pathways are plausible, and the predominant mechanism will be determined by factors such as the strength of the nucleophile, the polarity of the solvent, and the electronic effects of the ring substituents. khanacademy.org
| Characteristic | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step (dissociation, then nucleophilic attack) | One-step (concerted) |
| Intermediate | Benzylic Carbocation | None (Transition State only) |
| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Stereochemistry | Racemization (attack from either side of planar carbocation) | Inversion of configuration (backside attack) |
The substituents on the aromatic ring of this compound have a profound and conflicting influence on its reactivity in nucleophilic substitution reactions. Their effects are best understood by considering their inductive and resonance contributions, which alter the electron density of the ring and the stability of charged intermediates. nih.govnih.gov
Methoxy (B1213986) Group (-OCH₃): Located at the ortho position (C2), the methoxy group is electron-donating through resonance (+R effect) by donating a lone pair of electrons to the ring. It is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity. Typically, the resonance effect dominates, making it an activating group that helps stabilize an adjacent positive charge. libretexts.org This stabilization of the benzylic carbocation would favor the SN1 pathway.
Difluoro Groups (-F): The two fluorine atoms at positions C4 and C5 are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). nuph.edu.uaresearchgate.net This effect significantly reduces the electron density of the benzene ring. While fluorine can technically donate electron density via resonance (+R effect), its inductive effect is overwhelmingly stronger. This strong electron withdrawal destabilizes the formation of a benzylic carbocation, which would slow down or inhibit the SN1 pathway. nih.govnih.gov
The net effect is a competition between the carbocation-stabilizing methoxy group and the powerfully destabilizing difluoro groups. Research on the solvolysis of substituted benzyl (B1604629) chlorides shows that strongly electron-withdrawing groups dramatically decrease the rate of SN1 reactions. nih.gov Therefore, the presence of two fluorine atoms likely makes the SN1 pathway for this compound less favorable than for unsubstituted benzyl chloride. Conversely, the electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the benzylic carbon, potentially making it more susceptible to a direct SN2 attack.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Impact on SN1 (Carbocation Stability) | Impact on SN2 (Carbon Electrophilicity) |
|---|---|---|---|---|---|
| -OCH₃ | 2 (ortho) | Weakly Withdrawing | Strongly Donating | Stabilizing (Favors SN1) | Slightly decreases |
| -F | 4 (para) | Strongly Withdrawing | Weakly Donating | Destabilizing (Disfavors SN1) | Increases |
| -F | 5 (meta) | Strongly Withdrawing | N/A at benzylic center | Destabilizing (Disfavors SN1) | Increases |
The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism. nih.gov Although the benzylic carbon in this compound is not a stereocenter, if a reaction were to produce a chiral product, the mechanism would determine the resulting stereochemistry.
If the reaction proceeds via an SN1 pathway , the intermediate is a planar carbocation. The incoming nucleophile can attack this flat intermediate from either face with equal probability. ucsd.edu This leads to a mixture of both possible stereoisomers, resulting in racemization if the starting material were chiral or the product is chiral.
If the reaction proceeds via an SN2 pathway , the mechanism requires a specific "backside attack" geometry. ucsd.edumasterorganicchemistry.com The nucleophile approaches the carbon from the side directly opposite the leaving group. This forces the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. This process is known as Walden inversion and results in a complete inversion of the stereochemical configuration at the carbon center. organic-chemistry.org
Radical Reactions and Radical-Radical Coupling
Beyond ionic pathways, the C-Cl bond in this compound can undergo homolytic cleavage to form a benzylic radical. This pathway is central to various C-C bond-forming reactions. chemistrysteps.com
A benzylic radical can be generated by supplying energy, typically in the form of heat or light, often with a radical initiator. chemistrysteps.com The 4,5-difluoro-2-methoxybenzyl radical is significantly stabilized by resonance, just like the carbocation, as the unpaired electron can be delocalized over the aromatic ring system. libretexts.org This inherent stability lowers the activation energy for its formation compared to non-benzylic radicals.
Once formed, this radical is a highly reactive intermediate. A common reaction pathway is radical-radical coupling , where two benzylic radicals combine to form a new C-C bond, resulting in a dimerized product (a bibenzyl). chemrxiv.orgacs.org This provides a direct method for synthesizing 1,2-diaryl ethane (B1197151) structures. nih.gov
Modern synthetic methods have enabled the efficient generation of benzylic radicals from stable benzyl chlorides under exceptionally mild conditions using photoredox catalysis. chemrxiv.orgacs.org This technique utilizes a photocatalyst that, when excited by visible light, can mediate electron transfer processes to cleave the strong C-Cl bond. chemrxiv.orgunipr.it
In a typical system, a cooperative catalytic cycle involving a photocatalyst and a co-catalyst (such as zirconocene) can achieve this transformation. chemrxiv.orgacs.org The proposed mechanism often involves the following steps:
The photocatalyst absorbs light and enters an excited state.
The excited photocatalyst interacts with a reducing agent or co-catalyst.
This generates a highly reactive species that can facilitate the cleavage of the C-Cl bond through a process like XAT (X=Cl, chlorine atom transfer). acs.org The strong affinity of the co-catalyst for chlorine (e.g., forming a strong Zr-Cl bond) provides the thermodynamic driving force for this challenging step. chemrxiv.org
This generates the desired 4,5-difluoro-2-methoxybenzyl radical.
The benzylic radical can then undergo subsequent reactions, such as radical-radical homocoupling to form the bibenzylic product. nih.gov
This methodology is effective for a wide array of benzyl chlorides, including those with electron-deficient aromatic rings, making it highly applicable to this compound. chemrxiv.orgnih.gov
Applications in Protecting Group Chemistry
The 4,5-difluoro-2-methoxybenzyl (DFMB) group is a valuable protecting group for alcohols, phenols, amines, and other nucleophilic functional groups. Its electronic properties are analogous to the widely used p-methoxybenzyl (PMB) group, offering similar stability and deprotection characteristics. The fluorine substituents provide additional stability and can subtly modify the reactivity and spectroscopic properties of the protected molecule.
The introduction of the DFMB protecting group typically proceeds via a Williamson ether synthesis, a well-established SN2 reaction. In this method, a nucleophile, such as an alkoxide generated from an alcohol, displaces the chloride from this compound.
The reaction is generally carried out in the presence of a moderately strong base to deprotonate the functional group being protected, thereby increasing its nucleophilicity. Common bases and solvent systems for this transformation are outlined in the table below.
| Typical Reagents and Conditions for DFMB Protection | | :--- | :--- | | Base | Sodium hydride (NaH), Potassium hydride (KH), n-Butyllithium (nBuLi) | | Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | | Catalyst (optional) | Tetrabutylammonium iodide (TBAI) for less reactive substrates | | Temperature | Typically ranges from 0 °C to room temperature |
The reaction mechanism involves the formation of a highly reactive alkoxide (or a related nucleophile), which then attacks the electrophilic benzylic carbon of this compound, leading to the formation of the protected ether and a salt by-product.
Protection Mechanism:
As mentioned, the protection of alcohols with this compound follows an SN2 pathway. The key steps are:
Deprotonation: A base abstracts the acidic proton from the alcohol, forming a nucleophilic alkoxide.
Nucleophilic Attack: The alkoxide attacks the benzylic carbon of this compound.
Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the 4,5-difluoro-2-methoxybenzyl ether.
The electron-donating methoxy group at the ortho position stabilizes the transition state of this reaction, facilitating the substitution process.
Deprotection Mechanisms:
A key advantage of the DFMB group, similar to the PMB group, is the availability of specific deprotection methods that leave other protecting groups intact. total-synthesis.com
Oxidative Cleavage: The most common method for cleaving PMB and related ethers is through oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comchem-station.com The reaction is thought to proceed through a single electron transfer (SET) mechanism. total-synthesis.com The electron-rich nature of the 4,5-difluoro-2-methoxybenzyl ether facilitates the formation of a charge-transfer complex with the electron-deficient DDQ. chem-station.com This is followed by hydride abstraction to form a stabilized benzylic oxonium ion. Subsequent hydrolysis of this intermediate liberates the free alcohol and 4,5-difluoro-2-methoxybenzaldehyde (B136473) as a by-product. chem-station.com
Acidic Hydrolysis: The DFMB group can also be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.netcommonorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by the departure of the alcohol and formation of a resonance-stabilized benzylic carbocation. This carbocation is then trapped by a nucleophile present in the reaction mixture. The fluorine atoms on the ring can influence the stability of this carbocation and thus the rate of cleavage.
| Deprotection Method | Reagents | Mechanism | By-products |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH2Cl2/H2O | Single Electron Transfer (SET) | 4,5-Difluoro-2-methoxybenzaldehyde |
| Acidic Hydrolysis | Trifluoroacetic acid (TFA), other strong Brønsted or Lewis acids | SN1-type cleavage via a stabilized carbocation | 4,5-Difluoro-2-methoxybenzyl cation derivatives |
Rearrangement Reactions and Side Product Formation
Under certain reaction conditions, particularly those employed for the synthesis of this compound or its subsequent use in alkylation reactions, the formation of side products can occur.
The primary competing reaction pathway during the formation of benzyl chlorides via chloromethylation is the subsequent Friedel-Crafts alkylation of the starting aromatic ring with the newly formed benzyl chloride. This leads to the formation of diarylmethane derivatives. In the context of this compound, the electron-rich nature of the difluoromethoxybenzene precursor makes it susceptible to further alkylation by the product.
Similarly, when using this compound to protect a substrate, if the substrate itself contains an electron-rich aromatic ring, intermolecular or intramolecular Friedel-Crafts alkylation can compete with the desired O- or N-alkylation.
The principal by-product of concern in the synthesis of fluorinated benzyl chlorides is the corresponding diarylmethane. For instance, in related preparations, the formation of p,p'-difluorodiphenylmethane has been identified as a significant side product. google.com By analogy, the reaction of 3,4-difluoroanisole (B48514) during a chloromethylation-type synthesis could yield bis(4,5-difluoro-2-methoxyphenyl)methane.
Mitigation Strategies:
To minimize the formation of these diarylmethane by-products, several strategies can be employed:
Control of Stoichiometry: Using a significant excess of the aromatic substrate relative to the chloromethylating agent can reduce the likelihood of the product reacting with another molecule of the starting material.
Reaction Conditions: Careful control of temperature and reaction time can help to favor the formation of the desired benzyl chloride over the diarylmethane by-product. Lower temperatures generally disfavor the subsequent Friedel-Crafts alkylation.
Reagent Choice: The choice of chloromethylating agent and Lewis acid catalyst can influence the product distribution. Milder conditions are generally preferred.
A summary of potential by-products and mitigation approaches is provided below.
| Potential By-product | Originating Reaction | Mitigation Strategy |
| Bis(4,5-difluoro-2-methoxyphenyl)methane | Synthesis of this compound | Control stoichiometry, lower reaction temperature, use milder catalysts |
| Friedel-Crafts alkylation products | Protection of substrates containing electron-rich aromatic moieties | Use of non-acidic conditions for protection (e.g., Williamson ether synthesis), careful selection of substrates |
Computational Chemistry Studies on 4,5 Difluoro 2 Methoxybenzyl Chloride
Theoretical Frameworks and Algorithms for Molecular Modeling
Molecular modeling of a compound like 4,5-Difluoro-2-methoxybenzyl chloride would typically involve a multi-faceted approach using various computational methods to simulate its behavior and properties at an atomic level.
Quantum Mechanical Methods (Ab Initio, Semiempirical, DFT)Quantum Mechanical (QM) methods are used to solve the Schrödinger equation for the molecule to understand its electronic structure.
Ab Initio: These methods compute solutions from first principles without experimental data. Methods like Hartree-Fock (HF) would be a starting point.
Density Functional Theory (DFT): A widely used QM method that calculates the electronic structure based on the electron density. nih.gov Functionals like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly employed to optimize the molecular geometry and calculate vibrational frequencies and electronic properties of substituted aromatic compounds. nih.gov For halogenated compounds, DFT is also used to predict bond dissociation energies. beilstein-journals.org
Semiempirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods.
Molecular Mechanics and Force Field DevelopmentMolecular Mechanics (MM) uses classical physics to model molecular systems. The energy of the system is calculated using a force field, which is a set of parameters and equations describing the potential energy of the atoms.
Force Field: Force fields like AMBER, CHARMM, and OPLS are collections of parameters that define the energy function for bonds, angles, dihedrals, and non-bonded interactions. nih.gov For a novel or less-studied molecule like this compound, a specific force field may not be available, and parameters would need to be developed or adapted from similar, existing fragments. This process often involves fitting the MM potential energies to higher-level QM calculations or experimental data.
Investigation of Electronic Structure and Reactivity
The electronic properties of a molecule are key to understanding its reactivity.
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy GapsThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. For a substituted benzyl (B1604629) chloride, the HOMO is typically located on the aromatic ring, while the LUMO may be associated with the benzylic C-Cl bond, indicating its susceptibility to nucleophilic attack.
Charge Distribution and Electrostatic Potential MappingUnderstanding how charge is distributed across a molecule helps in predicting its interaction with other polar molecules and identifying reactive sites.
Electrostatic Potential (ESP) Map: An ESP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the fluorine and oxygen atoms and a positive potential near the benzylic carbon and hydrogen atoms, which is crucial for predicting intermolecular interactions.
Without specific research, any numerical data or detailed findings for this compound would be purely speculative.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving this compound, allowing for the detailed study of reaction mechanisms and transition states.
Computational Prediction of Reaction Mechanisms
For benzyl chlorides, nucleophilic substitution reactions can proceed through either an S_N1 or S_N2 mechanism, and computational studies can predict the more favorable pathway. askiitians.comquora.com The S_N1 mechanism involves the formation of a benzyl carbocation intermediate, while the S_N2 mechanism proceeds through a single pentacoordinate transition state. quora.comchemtube3d.com
The stability of the potential benzylic carbocation is a key factor in determining the likelihood of an S_N1 pathway. askiitians.com The electron-withdrawing fluorine atoms on the aromatic ring of this compound would destabilize a positive charge on the benzylic carbon, making the S_N1 pathway less favorable. wikipedia.org Conversely, the methoxy (B1213986) group, particularly from the ortho position, could offer some stabilization through resonance. Computational models can quantify these competing effects. The π framework of the aromatic ring can also stabilize the transition state in an S_N2 reaction. chemtube3d.com Given the electronic profile, it is likely that nucleophilic substitution reactions of this compound would favor an S_N2 mechanism, especially with strong nucleophiles and in polar aprotic solvents. askiitians.comquora.comchemtube3d.com
Activation Barriers and Reaction Kinetics
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the activation energies (ΔE‡) for both potential S_N1 and S_N2 pathways. nih.gov These calculations provide quantitative insights into the reaction kinetics. For an S_N2 reaction, the activation barrier is influenced by the steric hindrance around the reaction center and the electronic properties of the substituents.
The fluorine and methoxy groups can influence the activation barrier. The electron-withdrawing nature of the fluorine atoms can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially lowering the activation barrier for an S_N2 reaction. wikipedia.org However, the ortho-methoxy group might introduce some steric hindrance. Theoretical calculations can model the geometry of the transition state and determine the precise energy required to reach it.
Table 2: Illustrative Calculated Activation Energies for Benzyl Chloride Reactions
| Reaction Type | Substituent | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| S_N2 | H | 25.7 |
| S_N2 | p-NO2 | 23.9 |
| S_N2 | p-OCH3 | 26.5 |
Note: These are representative values for substituted benzyl chlorides and highlight the influence of substituents on activation barriers. nih.govacs.org
Conformational Analysis and Isomerism
The rotational barrier around the C(aryl)-C(benzyl) bond in this compound gives rise to different conformers. Computational studies can identify the most stable conformations and the energy barriers between them. The orientation of the -CH2Cl group relative to the plane of the aromatic ring is of particular interest.
The methoxy group at the 2-position can sterically interact with the chloromethyl group, influencing its preferred orientation. DFT-based conformational analysis can map the potential energy surface as a function of the dihedral angle between the aromatic ring and the -CH2Cl group. nih.gov These studies can reveal the lowest energy conformer and any other local minima, providing a detailed picture of the molecule's three-dimensional structure. Such analyses are crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a catalytic reaction.
Advanced Analytical Techniques for Characterization in Academic Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount for the structural elucidation of novel or synthesized organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods map out the carbon skeleton, identify functional groups, and confirm molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for establishing the carbon framework and the arrangement of protons.
¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4,5-Difluoro-2-methoxybenzyl chloride, three distinct signals are expected in the aromatic and benzylic regions.
Aromatic Protons: The two protons on the benzene (B151609) ring (H-3 and H-6) are in different chemical environments and are expected to appear as distinct signals. The proton at the C-3 position is influenced by the adjacent methoxy (B1213986) group and the fluorine at C-4. The proton at C-6 is flanked by the chloromethyl group and the fluorine at C-5. Both signals are anticipated to be complex multiplets (typically a doublet of doublets) due to coupling with neighboring fluorine atoms and, potentially, with each other.
Benzylic Protons (-CH₂Cl): These two protons are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent electronegative chlorine atom and the aromatic ring.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a distinct singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. A key feature in the ¹³C NMR of fluorinated compounds is the observation of coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.), which causes the carbon signals to split. oregonstate.edu
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. The carbons adjacent to the fluorine atoms (C-3, C-6, C-1, C-2) will show smaller two- or three-bond couplings. The carbons attached to the electronegative oxygen (C-2) and fluorine atoms will be the most deshielded (shifted furthest downfield).
Benzylic Carbon (-CH₂Cl): This carbon signal will appear as a singlet in a typical proton-decoupled spectrum, shifted downfield due to the attached chlorine atom.
Methoxy Carbon (-OCH₃): This methyl carbon will appear as a singlet at a characteristic chemical shift around 55-60 ppm.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| -OCH₃ | ~3.9 | s | ~56 | Minor |
| -CH₂Cl | ~4.7 | s | ~42 | Minor |
| H-3 | ~7.1-7.3 | dd | ~115 | Yes |
| H-6 | ~7.0-7.2 | dd | ~118 | Yes |
| C-1 | - | - | ~125 | Yes |
| C-2 | - | - | ~150 | Yes |
| C-3 | - | - | ~115 | Yes |
| C-4 | - | - | ~148 | Large ¹JCF |
| C-5 | - | - | ~151 | Large ¹JCF |
| C-6 | - | - | ~118 | Yes |
Due to its 100% natural abundance and high sensitivity, the ¹⁹F nucleus is an excellent probe for NMR spectroscopy. biophysics.org It provides direct information about the number and electronic environment of fluorine atoms in a molecule. The chemical shift range for ¹⁹F is much wider than for ¹H, leading to excellent signal dispersion. chemguide.co.uk
For this compound, the two fluorine atoms are in chemically distinct environments (F-4 is ortho to a fluorine and meta to a methoxy group; F-5 is ortho to a fluorine and meta to a chloromethyl group). Therefore, two separate signals are expected in the ¹⁹F NMR spectrum. Each signal would likely appear as a doublet due to the three-bond coupling (³JFF) between them. Further splitting into a doublet of doublets may occur due to coupling with the adjacent aromatic protons (H-3 and H-6).
Predicted ¹⁹F NMR Data
| Assignment | Predicted ¹⁹F Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Rationale |
| F-4 | -135 to -145 | dd | Influenced by adjacent F-5 and H-3. |
| F-5 | -130 to -140 | dd | Influenced by adjacent F-4 and H-6. |
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org In this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-3 and H-6 if they exhibit a four-bond (⁴JHH) coupling, which can help in their assignment.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons they are attached to. uni-muenchen.de An HSQC spectrum would definitively link the proton signals to their respective carbon signals: the signal for the -CH₂Cl protons to the benzylic carbon signal, the -OCH₃ protons to the methoxy carbon, and the H-3 and H-6 signals to their corresponding aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). uni-muenchen.de It is instrumental in piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:
Correlations from the methoxy protons (-OCH₃) to the C-2 carbon.
Correlations from the benzylic protons (-CH₂Cl) to the C-1 and C-6 carbons of the aromatic ring.
Correlations from the aromatic proton H-3 to carbons C-1, C-2, C-4, and C-5.
Correlations from the aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5. These long-range correlations are unambiguous proof of the substituent placement on the aromatic ring.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the functional groups present.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and chloromethyl groups will be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether (Ar-O-CH₃) C-O stretch is expected in the 1250-1200 cm⁻¹ range.
C-F Stretching: The C-F bonds will produce very strong absorption bands in the fingerprint region, typically between 1100-1250 cm⁻¹.
C-Cl Stretching: A medium to strong intensity band for the C-Cl stretch is expected in the 600-800 cm⁻¹ region.
Predicted Infrared (IR) Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium |
| C-O Ether Stretch | 1200 - 1250 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (C₈H₇ClF₂O), the molecular weight is approximately 192.59 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of one chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺ at m/z 192 and an M+2 peak at m/z 194, with a relative intensity ratio of about 3:1. chemguide.co.uk This isotopic pattern is a definitive indicator of a monochlorinated compound.
Fragmentation Patterns: The most common fragmentation pathway for benzyl (B1604629) chlorides is the loss of the chlorine radical (•Cl) to form a highly stable benzyl cation. This fragment (m/z 157) would likely be the base peak (the most intense peak) in the spectrum. Further fragmentation of this cation could occur through the loss of formaldehyde (B43269) (CH₂O) from the methoxy group or other rearrangements.
Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Formula | Notes |
| 194 | [M+2]⁺ | [C₈H₇³⁷ClF₂O]⁺ | Isotope peak, approx. 1/3 intensity of M⁺. |
| 192 | [M]⁺ | [C₈H₇³⁵ClF₂O]⁺ | Molecular ion. |
| 157 | [M-Cl]⁺ | [C₈H₇F₂O]⁺ | Loss of chlorine radical. Likely base peak. |
| 129 | [M-Cl-CO]⁺ | [C₇H₇F₂]⁺ | Subsequent loss of carbon monoxide. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common aromatic fragment. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise mass of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared with the experimental value.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₇ClF₂O |
| Calculated Exact Mass | 192.0153 |
| Observed Ion (e.g., [M+H]⁺) | 193.0231 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found in the public domain.
Hyphenated Techniques (GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful for analyzing complex mixtures and confirming the identity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a suitable technique for its analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide a mass spectrum corresponding to the eluted peak, confirming its molecular weight and providing fragmentation patterns that can aid in structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or if the compound is part of a complex mixture, LC-MS would be the method of choice. Different liquid chromatography modes (e.g., reversed-phase) could be employed to achieve separation, followed by mass spectrometric detection.
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (FID) or a thermal conductivity detector (TCD) would be used for rapid purity assessment. The retention time of the compound under specific conditions (e.g., column type, temperature program) would be a key identifier, and the peak area would provide a quantitative measure of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method would likely be developed.
Table 2: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~15.2 min |
Note: The data in this table is hypothetical and for illustrative purposes only.
Preparative Chromatography Techniques
For the isolation of pure this compound on a larger scale, preparative chromatography would be employed. This could involve preparative HPLC or flash chromatography, using a larger column and higher flow rates to separate the desired compound from byproducts and starting materials.
Elemental Analysis for Composition Verification
Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a chemical compound. In academic research, it serves as a fundamental method to verify the empirical formula of a newly synthesized or purified substance, such as this compound. This process provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula.
For this compound, the molecular formula is established as C₈H₇ClF₂O. Based on this formula, the theoretical elemental composition has been calculated. This calculation relies on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O).
The verification process involves subjecting a sample of this compound to quantitative analysis, typically through combustion analysis for carbon and hydrogen, and other specific methods for halogen and oxygen determination. The experimentally determined percentages of each element are then critically compared with the theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the structural integrity and purity of the compound.
Detailed research findings from such analyses would typically be presented in a tabular format to allow for a clear and direct comparison. While specific experimental data from academic literature for this compound is not publicly available, the expected theoretical values provide a crucial benchmark for any future analytical work.
Theoretical Elemental Composition of this compound
The theoretical elemental composition, derived from the molecular formula C₈H₇ClF₂O and the atomic masses of its constituent elements, is presented below. These values are the standard against which experimental results are measured to confirm the identity and purity of the compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 49.88 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.66 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.41 |
| Fluorine | F | 18.998 | 2 | 37.996 | 19.73 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.31 |
| Total Molecular Weight (amu) | 192.592 |
Applications of 4,5 Difluoro 2 Methoxybenzyl Chloride in Advanced Organic Synthesis
Building Block for Complex Fluorinated Aromatic Compounds
4,5-Difluoro-2-methoxybenzyl chloride is a versatile building block in organic synthesis, prized for its unique combination of functional groups. The presence of two fluorine atoms, a methoxy (B1213986) group, and a reactive benzyl (B1604629) chloride moiety allows for its incorporation into a wide array of complex aromatic compounds. The fluorine atoms can significantly alter the physicochemical properties of the target molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent particularly valuable in medicinal chemistry and materials science. rsc.orgscience.gov Its utility stems from the ability to introduce the 4,5-difluoro-2-methoxybenzyl group into various molecular scaffolds, thereby imparting specific electronic and steric properties.
Synthesis of Difluorinated Methoxy-Substituted Benzyl Ethers
A primary application of this compound is in the synthesis of difluorinated methoxy-substituted benzyl ethers. This transformation is typically achieved through the Williamson ether synthesis, a robust and widely used method for forming ether linkages. wikipedia.org The reaction involves the nucleophilic substitution of the chloride ion by an alkoxide, which is generated by deprotonating an alcohol with a suitable base. masterorganicchemistry.com
The general scheme for this synthesis is as follows:
R-OH + Base → R-O⁻
R-O⁻ + this compound → R-O-CH₂-(C₆H₂F₂OCH₃) + Cl⁻
This reaction is an SN2 process, where the alkoxide ion attacks the benzylic carbon of this compound, leading to the displacement of the chloride leaving group. wikipedia.org The choice of base and solvent is crucial for the success of the reaction, with common bases including sodium hydride (NaH) and potassium carbonate (K₂CO₃), and solvents such as dimethylformamide (DMF) and acetonitrile. wiserpub.combyjus.com
The resulting benzyl ethers are often stable compounds that can be used as intermediates in multi-step syntheses. The 4,5-difluoro-2-methoxybenzyl group can also serve as a protecting group for alcohols, which can be cleaved under specific conditions later in the synthetic sequence. wiserpub.com The fluorinated benzyl ethers have been shown to enhance spectral resolution in NMR studies of complex molecules like oligosaccharides. wiserpub.com
Interactive Data Table: Examples of Alcohols for Benzyl Ether Synthesis
| Alcohol (R-OH) | Product (Difluorinated Methoxy-Substituted Benzyl Ether) | Potential Application of Product |
| Ethanol | 4,5-Difluoro-2-methoxybenzyl ethyl ether | Intermediate in organic synthesis |
| Phenol | 4,5-Difluoro-2-methoxybenzyl phenyl ether | Building block for advanced materials |
| Cholesterol | 3-O-(4,5-Difluoro-2-methoxybenzyl)cholesterol | Modified sterol for biological studies |
| Methyl α-D-glucopyranoside | Methyl 2,3,4,6-tetra-O-(4,5-difluoro-2-methoxybenzyl)-α-D-glucopyranoside | Protected carbohydrate for oligosaccharide synthesis |
Precursor for Difluorinated Methoxy-Substituted Benzoic Acid Derivatives
This compound can also serve as a precursor for the synthesis of 4,5-difluoro-2-methoxybenzoic acid and its derivatives. This transformation typically involves the oxidation of the benzylic carbon. A common method for this conversion is the oxidation of the benzyl chloride to the corresponding aldehyde, followed by further oxidation to the carboxylic acid.
Alternatively, direct oxidation of the benzyl chloride to the carboxylic acid can be achieved using strong oxidizing agents. The resulting 4,5-difluoro-2-methoxybenzoic acid is a valuable intermediate for the synthesis of pharmaceuticals and other specialty chemicals. For instance, substituted benzoic acids are key components in the synthesis of certain active pharmaceutical ingredients.
The general reaction scheme is as follows:
This compound --[Oxidation]--> 4,5-Difluoro-2-methoxybenzoic acid
From the benzoic acid, a variety of derivatives can be prepared, such as esters, amides, and acid chlorides, by standard functional group transformations. For example, the carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com This acyl chloride is a highly reactive intermediate that can be used to introduce the 4,5-difluoro-2-methoxybenzoyl group into various molecules.
Formation of Quaternary Ammonium (B1175870) Salts with Specific Substituents
The reactive benzyl chloride functionality of this compound makes it an excellent alkylating agent for tertiary amines, leading to the formation of quaternary ammonium salts. This reaction, known as the Menschutkin reaction, is a well-established method for the synthesis of these ionic compounds. wikipedia.org
The general reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the benzylic carbon of this compound, displacing the chloride ion. nih.gov
R₃N + this compound → [R₃N-CH₂-(C₆H₂F₂OCH₃)]⁺Cl⁻
The resulting quaternary ammonium salts often exhibit interesting biological activities and can be used as phase-transfer catalysts, surfactants, or antimicrobial agents. rsc.orgnih.gov The specific properties of the quaternary ammonium salt can be tuned by varying the substituents (R groups) on the tertiary amine. The presence of the 4,5-difluoro-2-methoxybenzyl group can enhance the biological activity or modify the physical properties of the resulting salt. rsc.org
Interactive Data Table: Examples of Tertiary Amines for Quaternization
| Tertiary Amine (R₃N) | Product (Quaternary Ammonium Salt) | Potential Application of Product |
| Trimethylamine | (4,5-Difluoro-2-methoxybenzyl)trimethylammonium chloride | Phase-transfer catalyst |
| Pyridine (B92270) | 1-(4,5-Difluoro-2-methoxybenzyl)pyridinium chloride | Ionic liquid precursor |
| N,N-Dimethyldodecylamine | (4,5-Difluoro-2-methoxybenzyl)dimethyldodecylammonium chloride | Antimicrobial agent, surfactant |
| Triethanolamine | (4,5-Difluoro-2-methoxybenzyl)tris(2-hydroxyethyl)ammonium chloride | Functionalized surfactant |
Intermediate in the Synthesis of Specialty Chemicals
Due to its versatile reactivity, this compound serves as a key intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals. nbinno.comchemimpex.com The incorporation of the 4,5-difluoro-2-methoxyphenyl moiety can lead to compounds with enhanced biological activity, improved metabolic stability, and other desirable properties.
In the pharmaceutical industry, fluorinated organic compounds are of great importance, and building blocks like this compound are crucial for the development of new drug candidates. chemimpex.com Similarly, in the agrochemical sector, the introduction of fluorine atoms into pesticides and herbicides can significantly improve their efficacy. chemimpex.com The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel active ingredients in these fields.
Modulation of Electronic Properties in Organic Molecules
The substituents on the aromatic ring of this compound play a significant role in modulating the electronic properties of molecules into which it is incorporated. The two fluorine atoms are strongly electron-withdrawing due to their high electronegativity, which they exert through the inductive effect. In contrast, the methoxy group is electron-donating through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring.
By incorporating this moiety into a larger molecule, chemists can fine-tune its electronic properties, which can have a profound impact on its reactivity, stability, and biological activity. For example, altering the electron density at a particular reaction center can influence the rate and outcome of a chemical reaction. In the context of drug design, modifying the electronic properties of a ligand can affect its binding affinity to a target protein. The ability to modulate these properties makes this compound a valuable tool for the rational design of functional organic molecules.
Future Research Directions and Theoretical Perspectives
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer reagents, solvents, and more efficient reactions. For the synthesis of 4,5-Difluoro-2-methoxybenzyl chloride, future research is expected to focus on several key areas to enhance its environmental credentials.
One promising direction is the move away from traditional chlorinating agents like thionyl chloride or sulfuryl chloride, which can produce hazardous byproducts. mdpi.comorganic-chemistry.org Alternative, greener chlorinating agents are being explored. For instance, the use of N-chlorosuccinimide (NCS) in conjunction with photocatalysis represents a milder and more selective method for benzylic C-H chlorination. organic-chemistry.org Electrochemical methods also offer a sustainable alternative for the chlorination of benzylic C-H bonds, potentially reducing the need for harsh chemical oxidants. rsc.org
Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents such as water or ionic liquids could significantly reduce the environmental footprint of the synthesis. mdpi.com Biocatalytic approaches, although still in their infancy for this class of compounds, could offer a highly selective and environmentally friendly route to this compound in the future.
A comparative table of traditional versus potential green synthesis approaches is presented below:
| Feature | Traditional Synthesis | Potential Green Approaches |
| Chlorinating Agent | Thionyl chloride, sulfuryl chloride | N-chlorosuccinimide (NCS), Electrochemical chlorination |
| Catalysis | Often stoichiometric reagents | Photocatalysis, Biocatalysis |
| Solvents | Chlorinated hydrocarbons | Water, Ionic liquids, Solvent-free conditions |
| Byproducts | SO2, HCl | Succinimide, Recyclable mediators |
| Energy Input | Often requires heating | Can operate at ambient temperature (e.g., photocatalysis) |
Exploration of Novel Catalytic Systems for Transformations
The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Future research will likely focus on transition-metal-free catalysis and advanced transition-metal catalysis to activate the benzylic C-H bond for chlorination or for subsequent functionalization reactions.
Transition-metal-free systems, utilizing organocatalysts or photocatalysis, are gaining traction. For example, N-heterocyclic carbene (NHC) catalysis combined with photoredox catalysis has been shown to be effective for the acylation of benzylic C-H bonds, a strategy that could be adapted for other functionalizations. nd.edu.au The use of radical initiators like N-hydroxyphthalimide (NHPI) with a chlorine source such as trichloroisocyanuric acid (TCCA) also presents a viable metal-free pathway for benzylic chlorination. researchgate.net
In the realm of transition-metal catalysis, copper-based systems have demonstrated high selectivity in benzylic C-H chlorination. nih.gov Future work may explore other earth-abundant and non-toxic metals as catalysts. The design of sophisticated ligands will be key to modulating the reactivity and selectivity of these metal catalysts, enabling a broader range of transformations of the benzyl (B1604629) chloride product. researchgate.net
| Catalyst Type | Example System | Potential Transformation of this compound precursor |
| Photocatalysis | Acr+-Mes / NCS | Direct benzylic C-H chlorination |
| Organocatalysis | NHPI / TCCA | Radical-mediated benzylic chlorination |
| Transition-Metal | Cu(I) / bis(oxazoline) | Site-selective benzylic C-H chlorination |
| Metal-Free Radical | AIBN initiation with NFSI | Benzylic C-H fluorination (by analogy) rsc.org |
Mechanistic Investigations of Unconventional Reactions
A deeper understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, mechanistic studies of unconventional reactions, such as those involving radical intermediates or photo-induced processes, will be particularly insightful.
Investigating the kinetics and intermediates of photocatalytic C-H chlorination will help in optimizing reaction conditions and catalyst design for higher efficiency and selectivity. Understanding the electronic effects of the fluorine and methoxy (B1213986) substituents on the stability of benzylic radical or cationic intermediates is crucial for predicting and controlling reaction outcomes. Advanced spectroscopic techniques and computational modeling will be invaluable tools in these mechanistic explorations.
Computational Design and Prediction of Reactivity and Selectivity
Computational chemistry offers a powerful tool for the rational design of experiments and for gaining a deeper understanding of chemical reactivity. In the context of this compound, density functional theory (DFT) calculations can be employed to predict its reactivity and the selectivity of its reactions.
Future computational studies could focus on:
Modeling Reaction Pathways: Simulating the energy profiles of different synthetic routes to identify the most thermodynamically and kinetically favorable pathways.
Predicting Spectroscopic Properties: Calculating NMR and other spectroscopic data to aid in the characterization of the compound and its reaction products. mdpi.com
Understanding Substituent Effects: Quantifying the electronic and steric influence of the difluoro and methoxy groups on the reactivity of the benzyl chloride moiety. researchgate.net This can help in designing new derivatives with tailored properties.
Designing Novel Catalysts: Computationally screening potential catalysts for transformations involving this compound to identify promising candidates for experimental validation. hokudai.ac.jp
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry is a modern synthetic paradigm that offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The integration of the synthesis of this compound into a continuous flow process is a promising area for future research.
Flow reactors can enable the safe handling of hazardous reagents and intermediates, and allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.goveuropa.eu This can lead to higher yields and purities of the final product. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the discovery and optimization of reactions involving this compound. acs.orggoogle.comnih.gov
| Advantage of Flow Chemistry | Application to this compound Synthesis |
| Enhanced Safety | Safe handling of corrosive chlorinating agents and exothermic reactions. |
| Precise Process Control | Optimization of reaction yield and minimization of byproducts. |
| Scalability | Straightforward scaling from laboratory to industrial production. |
| Integration | Potential for multi-step, continuous synthesis of derivatives. |
Interdisciplinary Research Synergies
The unique electronic properties imparted by the fluorine and methoxy substituents make this compound an attractive building block for various interdisciplinary research fields.
Medicinal Chemistry: Fluorinated organic molecules are of great interest in drug discovery due to their enhanced metabolic stability and binding affinity. chemrxiv.orgchemrxiv.org this compound can serve as a key intermediate for the synthesis of novel bioactive compounds. nbinno.comchemimpex.commdpi.com Future research could explore its incorporation into scaffolds targeting a wide range of diseases. nih.govnih.govwiserpub.com
Materials Science: The introduction of fluorine atoms can significantly alter the physical and chemical properties of materials. This benzyl chloride derivative could be used to synthesize novel polymers, liquid crystals, or functional coatings with tailored properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. wiserpub.com
Agrochemicals: The development of new pesticides and herbicides often involves the incorporation of fluorinated moieties to enhance their efficacy and bioavailability. chemimpex.com
The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile chemical entity.
Q & A
Q. What are the optimal conditions for synthesizing 4,5-difluoro-2-methoxybenzyl chloride?
Answer: The synthesis typically involves chlorination of the corresponding benzyl alcohol or selective fluorination of a precursor. A validated method includes:
- Step 1: Reacting 4,5-difluoro-2-methoxybenzyl alcohol with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under nitrogen.
- Step 2: Using catalytic DMF to enhance reactivity, followed by reflux at 40–50°C for 4–6 hours .
- Purification: Distillation under reduced pressure or column chromatography (hexane:ethyl acetate).
Key parameters include moisture-free conditions and inert atmosphere to prevent hydrolysis. Yield optimization requires monitoring by TLC or GC-MS.
Q. How can researchers characterize this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect aromatic protons as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz for F-C coupling) and methoxy singlet (δ 3.8–3.9 ppm).
- ¹⁹F NMR: Two distinct fluorine signals (δ -110 to -120 ppm for para-fluorine; δ -125 to -135 ppm for meta-fluorine) .
- HRMS: Molecular ion peak at m/z 192.02 (calculated for C₈H₆ClF₂O).
- IR: C-Cl stretch at 750–780 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
Q. What are the stability and storage recommendations for this compound?
Answer:
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE: Gloves, goggles, and lab coat. Use in a fume hood due to volatile HCl release during synthesis.
- First Aid: For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists. Ventilate areas in case of inhalation .
Advanced Research Questions
Q. How does regioselectivity impact fluorination in the synthesis of derivatives?
Answer: Fluorination at the 4- and 5-positions is influenced by directing groups. The methoxy group at position 2 deactivates the ring, favoring electrophilic substitution at meta/para positions. Computational studies (DFT) show that fluorine atoms at 4 and 5 positions reduce electron density, affecting subsequent reactions like nucleophilic aromatic substitution .
Q. How to resolve discrepancies in reported melting points or spectral data?
Answer: Discrepancies often arise from impurities or polymorphic forms. For example:
- Melting Point: Reproduce crystallization using different solvents (e.g., ethanol vs. hexane).
- NMR Shifts: Compare with deuterated solvent-specific databases or re-calibrate using internal standards (e.g., TMS) .
Q. What degradation pathways are observed under acidic/basic conditions?
Answer:
Q. How to identify by-products in large-scale reactions?
Answer:
- LC-MS/MS: Detect chlorinated dimers (e.g., bis-benzyl chloride) at m/z 385.1.
- X-ray Crystallography: Confirm structural anomalies in recrystallized by-products .
Q. Can computational modeling predict reactivity in novel derivatives?
Answer: Yes. DFT calculations (B3LYP/6-311+G(d,p)) model transition states for chlorination/fluorination. Solvent effects (e.g., DCM polarity) are incorporated via PCM models to predict reaction rates and regioselectivity .
Q. What biological interactions are hypothesized for fluorinated benzyl chlorides?
Answer: Fluorine atoms enhance lipid solubility, potentially increasing cell membrane penetration. Preliminary studies suggest inhibitory activity against bacterial enzymes (e.g., Mur ligases) via covalent binding to thiol groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
